1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Catalog No.
S938654
CAS No.
2090278-22-9
M.F
C9H10ClF3N2
M. Wt
238.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetr...

CAS Number

2090278-22-9

Product Name

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

IUPAC Name

1-(2-chloroethyl)-3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

InChI

InChI=1S/C9H10ClF3N2/c10-4-5-15-7-3-1-2-6(7)8(14-15)9(11,12)13/h1-5H2

InChI Key

DVRZEOIFPMFDLX-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCl

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCCl

1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic compound belonging to the pyrazole family, characterized by its unique bicyclic structure. This compound features a cyclopenta[c]pyrazole core, which is a five-membered ring fused with a pyrazole moiety. The presence of a chloroethyl group and a trifluoromethyl group significantly influences its chemical properties and potential biological activities. The molecular formula for this compound is C10_{10}H10_{10}ClF3_3N2_2.

  • The presence of chlorine suggests potential irritant or corrosive properties.
  • The trifluoromethyl group might raise concerns about environmental persistence.

The reactivity of 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be attributed to the electrophilic nature of the chloroethyl group and the electron-withdrawing trifluoromethyl group. Key reactions include:

  • Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, modifying the aromatic character of the compound.

These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities.

Research indicates that compounds similar to 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole possess significant biological activities. Pyrazole derivatives are known to act as modulators of various biological pathways, including:

  • Anticancer Activity: Some pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties: These compounds may exhibit anti-inflammatory effects through modulation of inflammatory pathways.
  • Neuroprotective Effects: Certain derivatives have been studied for their potential neuroprotective properties against neurodegenerative diseases.

The synthesis of 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazines and carbonyl compounds, cyclization can yield the desired pyrazole structure.
  • Functional Group Modifications: The introduction of chloroethyl and trifluoromethyl groups can be performed via halogenation and trifluoromethylation reactions.
  • Multi-step Synthesis: A combination of these methods may be employed to construct the complex bicyclic framework efficiently.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or inflammatory diseases.
  • Material Science: Its unique chemical properties may allow for applications in developing new materials with specific functionalities.

Interaction studies involving 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole focus on its binding affinity with various biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict interactions with target proteins or enzymes.
  • In vitro Assays: To assess biological activity and mechanism of action.

Such studies provide insights into how this compound can modulate biological pathways.

Several compounds share structural similarities with 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1H-pyrazoleContains a methyl group at position 3Simpler structure; less steric hindrance
4-Amino-1H-pyrazoleAmino group at position 4Enhanced solubility; potential for hydrogen bonding
5-Trifluoromethyl-1H-pyrazoleTrifluoromethyl group at position 5Increased lipophilicity; altered electronic properties
1-(2-Bromoethyl)-3-methyl-1H-pyrazoleBromoethyl substituent instead of chloroethylDifferent halogen; potential for varied reactivity

These compounds highlight the uniqueness of 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in terms of its specific substituents and structural configuration. Each derivative offers distinct chemical properties and biological activities that can be explored for various applications.

XLogP3

2.4

Dates

Last modified: 08-16-2023

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